molecular formula C17H21FN2O B7564805 1-(1-Adamantyl)-3-(3-fluorophenyl)urea

1-(1-Adamantyl)-3-(3-fluorophenyl)urea

Cat. No. B7564805
M. Wt: 288.36 g/mol
InChI Key: JBZIFZLCPWPYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a key role in pain sensation and inflammation.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea involves the inhibition of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea ion channels. 1-(1-Adamantyl)-3-(3-fluorophenyl)urea channels are activated by various stimuli, including heat, capsaicin, and protons. When activated, they allow the influx of calcium ions into the cell, leading to depolarization and the generation of action potentials. By inhibiting 1-(1-Adamantyl)-3-(3-fluorophenyl)urea, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea reduces the influx of calcium ions and the generation of action potentials, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea have been extensively studied in animal models. It has been shown to reduce pain and inflammation in various models, including neuropathic pain, inflammatory pain, and arthritis. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. In addition, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea has been shown to have a favorable safety profile, with no significant side effects reported in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-Adamantyl)-3-(3-fluorophenyl)urea in lab experiments include its potent 1-(1-Adamantyl)-3-(3-fluorophenyl)urea inhibition, high yield and purity of synthesis, and favorable safety profile. However, there are also some limitations to its use. For example, it may not be suitable for all animal models of pain and inflammation, and its effects may vary depending on the route of administration and dosage used.

Future Directions

There are many potential future directions for research on 1-(1-Adamantyl)-3-(3-fluorophenyl)urea. One area of interest is its potential use in the treatment of chronic pain in humans. Another area of interest is its use as a tool for studying the role of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea channels in various physiological processes, such as thermoregulation and nociception. Additionally, further research is needed to explore the potential side effects of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea and to optimize its dosing and administration in animal models.

Synthesis Methods

The synthesis of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a multi-step process that involves the reaction of adamantyl isocyanate with 3-fluoroaniline in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is excellent.

Scientific Research Applications

1-(1-Adamantyl)-3-(3-fluorophenyl)urea has been widely used in scientific research as a potent 1-(1-Adamantyl)-3-(3-fluorophenyl)urea inhibitor. 1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is involved in pain sensation, inflammation, and thermoregulation. By inhibiting 1-(1-Adamantyl)-3-(3-fluorophenyl)urea, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea can reduce pain and inflammation in various animal models.

properties

IUPAC Name

1-(1-adamantyl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZIFZLCPWPYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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